molecular formula C14H10N8O3 B2487662 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034268-27-2

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2487662
M. Wt: 338.287
InChI Key: MTKRUGIRWHFJNB-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups, including a 1,2,4-oxadiazole, a 1,2,4-triazolo[1,5-a]pyrimidine, and a 2-oxo-1,2-dihydropyridin-4-yl group . These groups are often found in biologically active compounds and could potentially contribute to the compound’s properties and activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The nitrogen atoms in the 1,2,4-oxadiazole and 1,2,4-triazolo[1,5-a]pyrimidine rings could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often exhibit a variety of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitrogen atoms could make the compound more polar, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of thienopyrimidine, which share structural motifs with the compound , have exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). This research demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents.

Novel Synthetic Methods

The development of novel synthetic methods for the construction of the [1,2,4]triazolo[1,5-a]pyrimidine skeleton has also been explored. A metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides showcases innovative approaches to constructing these complex molecules, featuring short reaction times and high yields (Zheng et al., 2014). Such advancements in synthetic chemistry are crucial for the efficient production of these compounds for further research and application.

Application in Heterocyclic Chemistry

Research in heterocyclic chemistry has led to the synthesis of various derivatives that include the triazolo[1,5-a]pyrimidine moiety, highlighting the versatility of these compounds in creating a wide array of heterocyclic structures with potential biological activity. For instance, studies have resulted in the creation of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and 1,3,4-thiadiazole derivatives, among others, showcasing the compound's utility in generating diverse molecular architectures (Abdelriheem et al., 2017). These efforts contribute to the expansion of chemical libraries for further biological and pharmacological testing.

Future Directions

Given the presence of several functional groups that are often found in biologically active compounds, this compound could potentially be of interest in medicinal chemistry. Further studies could explore its biological activity and potential applications .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8O3/c23-9-6-8(2-4-15-9)11-18-10(25-21-11)7-17-13(24)12-19-14-16-3-1-5-22(14)20-12/h1-6H,7H2,(H,15,23)(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKRUGIRWHFJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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